molecular formula C5H14ClNO2S B1524556 3-Methanesulfonylbutan-2-amine hydrochloride CAS No. 1334148-36-5

3-Methanesulfonylbutan-2-amine hydrochloride

Cat. No. B1524556
CAS RN: 1334148-36-5
M. Wt: 187.69 g/mol
InChI Key: LEEOGCCASRLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 1334148-36-5 . It has a molecular weight of 187.69 and its IUPAC name is 3-(methylsulfonyl)-2-butanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 3-Methanesulfonylbutan-2-amine hydrochloride is 1S/C5H13NO2S.ClH/c1-4(6)5(2)9(3,7)8;/h4-5H,6H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Methanesulfonylbutan-2-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 187.69 .

Scientific Research Applications

Application in Aerosol Calibration and Measurement Techniques

Methanesulfonate salts, including derivatives similar to 3-methanesulfonylbutan-2-amine hydrochloride, are utilized in aerosol science for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors. These applications are crucial for understanding the physical properties of ambient nanoparticles, which include methanesulfonates. Effective density measurements of such compounds provide essential data for aerosol characterization, contributing significantly to atmospheric science research and environmental monitoring (Perraud, Smith, & Olfert, 2023).

Role in Organic Synthesis and Chemical Transformations

3-Methanesulfonylbutan-2-amine hydrochloride and related methanesulfonates are pivotal in various organic synthesis reactions. For instance, they are involved in reductive deamination processes of aromatic amines, offering a convenient route for hydrodeamination. This chemical transformation is critical for modifying molecular structures in pharmaceuticals and agrochemicals, showcasing the compound's versatility in synthetic organic chemistry (Wang & Guziec, 2001).

Enhancement of Glycosylation Reactions

In carbohydrate chemistry, derivatives of 3-methanesulfonylbutan-2-amine hydrochloride are employed to facilitate regio- and stereoselective glycosylation reactions. These reactions are foundational for constructing complex carbohydrates and glycoconjugates, which have implications in medicinal chemistry and the development of therapeutics (D’Angelo & Taylor, 2016).

Safe Sulfonylation of Alcohols

In the field of materials science and industrial chemistry, methanesulfonates, akin to 3-methanesulfonylbutan-2-amine hydrochloride, are integral to the sulfonylation of alcohols. This reaction is crucial for the production of various chemical intermediates used in the synthesis of polymers, dyes, and surfactants. The process demonstrates the compound's role in facilitating reactions that are both efficient and possess a high safety profile, avoiding the production of hazardous by-products (Tanabe et al., 1995).

Safety and Hazards

The safety information for 3-Methanesulfonylbutan-2-amine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the substance only in well-ventilated areas .

properties

IUPAC Name

3-methylsulfonylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-4(6)5(2)9(3,7)8;/h4-5H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEOGCCASRLWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methanesulfonylbutan-2-amine hydrochloride
Reactant of Route 2
3-Methanesulfonylbutan-2-amine hydrochloride
Reactant of Route 3
3-Methanesulfonylbutan-2-amine hydrochloride
Reactant of Route 4
3-Methanesulfonylbutan-2-amine hydrochloride
Reactant of Route 5
3-Methanesulfonylbutan-2-amine hydrochloride
Reactant of Route 6
3-Methanesulfonylbutan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.